molecular formula C5H8ClN3 B8805062 1-(3-chloropropyl)-1H-1,2,4-triazole

1-(3-chloropropyl)-1H-1,2,4-triazole

Cat. No. B8805062
M. Wt: 145.59 g/mol
InChI Key: BRPMWJHBNGWLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloropropyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloropropyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloropropyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-chloropropyl)-1H-1,2,4-triazole

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

1-(3-chloropropyl)-1,2,4-triazole

InChI

InChI=1S/C5H8ClN3/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3H2

InChI Key

BRPMWJHBNGWLHY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1,2,4-triazole sodium salt (5 g, 54.91 mmol) was dissolved in dimethylformamide (50 mL) and the solution was cooled to 0° C. Then, sodium hydride (60%, 2.86 g, 71.38 mmol) was added thereto, followed by stirring for 30 minutes. 1-bromo-3-chloropropane (6.5 mL, 65.89 mmol) was added thereto, followed by stirring at room temperature for 12 hours, and the reaction was terminated with the addition of an ammonium chloride saturated solution. After extraction with ethyl acetate and water, the organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford the title compound (2.77 g, 35%).
Name
1,2,4-triazole sodium salt
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

3-(1H-1,2,4-triazol-1-yl)-1-propanol (0.160 g, 1.3 mmol) was refluxed in thionylchloride (3 ml) for 2 h. The recation mixture was evaporated yielding the title product.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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